molecular formula C14H15ClFNO3 B4180014 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4180014
M. Wt: 299.72 g/mol
InChI Key: CMBGTOTZVITSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CFM-2, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. CFM-2 belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement that imparts them with a range of biological activities. In

Mechanism of Action

The exact mechanism of action of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is thought to act on multiple targets in the nervous system. 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to block the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to activate the alpha-2 adrenergic receptor, which can reduce pain sensitivity and increase the levels of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects in animal models. In addition to its pain-relieving and antidepressant effects, 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is its relatively simple synthesis method, which allows for easy production in the lab. Additionally, 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a high degree of selectivity for its targets, reducing the risk of off-target effects. However, one limitation of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is its relatively low potency compared to other pain-relieving drugs. Additionally, more research is needed to fully understand the long-term effects of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential for drug interactions.

Future Directions

There are several future directions for research on 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is in the development of more potent derivatives of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane that could be used as therapeutic agents. Additionally, more research is needed to fully understand the mechanism of action of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential for drug interactions. Finally, studies are needed to investigate the potential of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a treatment for other conditions such as anxiety and addiction.

Scientific Research Applications

8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential as a therapeutic agent in various fields of scientific research. One of the most promising applications of 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is in the treatment of chronic pain. Studies have shown that 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been investigated for its potential as an antidepressant, as it has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. Additionally, 8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3/c15-10-2-1-3-11(16)12(10)13(18)17-6-4-14(5-7-17)19-8-9-20-14/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBGTOTZVITSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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